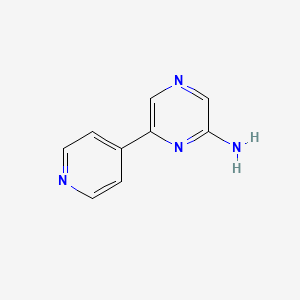

2-Amino-6-(4-pyridyl)pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

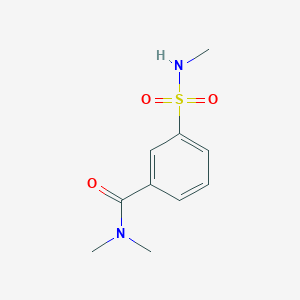

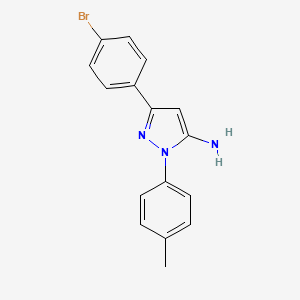

“2-Amino-6-(4-pyridyl)pyrazine” is a chemical compound with the molecular formula C9H8N4 . It belongs to the class of organic compounds known as aminopyrazines, which are organic compounds containing an amino group attached to a pyrazine ring .

Synthesis Analysis

The synthesis of “this compound” and its derivatives is a topic of ongoing research. One recent study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with an amino group and a pyridyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C9H8N4), its structure, and its classification .

Scientific Research Applications

Organic Optoelectronic Materials Synthesis

2-Amino-6-(4-pyridyl)pyrazine plays a pivotal role in the synthesis of dipyrrolopyrazine (DPP) derivatives, crucial for organic optoelectronic materials. The regioselective synthesis involves metal-free and metal-catalyzed amination, yielding compounds with promising optical, thermal properties, and molecular packing suitable for optoelectronic applications (Puttavva Meti, Eun-Sil Lee, Junghoon Yang, & Y. Gong, 2017).

Anticancer Agents Synthesis

The compound's derivatives, particularly imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, have been developed as potential anticancer agents. These derivatives are synthesized through cyclization of substituted aminopyridines, showcasing antitumor activity and the ability to inhibit cell accumulation at mitosis, marking them as significant mitotic inhibitors (C. Temple, J. Rose, R. Comber, & G. Rener, 1987).

Green Synthesis of Pyrano[2,3-c]-Pyrazoles

This compound is instrumental in the green, solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles, showcasing its versatility and eco-friendly application in chemical synthesis. This method highlights the efficient generation of desired products under environmentally friendly conditions, contributing to sustainable chemistry practices (H. Al-Matar, K. Khalil, Aisha Y. Adam, & M. H. Elnagdi, 2010).

Mechanism of Non-Enzymic Browning Reaction

Investigations into the mechanisms of pyrrole, pyrazine, and pyridine formation during non-enzymic browning reactions have unveiled the role of this compound derivatives. These studies provide insight into the chemical processes contributing to flavor development in food processing, enhancing our understanding of food chemistry and the potential to manipulate flavors for improved food products (B. Milić & M. Piletić, 1984).

Photocatalytic Systems for Organic Synthesis

The compound's derivatives have been explored for their photocatalytic efficiency, particularly in Sonogashira couplings, highlighting their utility in facilitating light-driven chemical transformations. This application underscores the compound's potential in advancing organic synthesis methods, contributing to more efficient and sustainable chemical processes (Harnimarta Deol, S. Pramanik, Manoj Kumar, Imran A. Khan, & V. Bhalla, 2016).

Future Directions

Mechanism of Action

Target of Action

Similar compounds such as 2-amino-6-chloropyrazine have been found to interact with cyclin-dependent kinase 2 in humans .

Mode of Action

It is likely that it interacts with its targets in a manner similar to other pyrazine derivatives .

Biochemical Pathways

Pyrrolopyrazine derivatives, which are structurally similar, have been found to exhibit various biological activities, including antimicrobial, antifungal, and antiviral activities .

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that 2-amino-6-(4-pyridyl)pyrazine may have similar effects .

properties

IUPAC Name |

6-pyridin-4-ylpyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-9-6-12-5-8(13-9)7-1-3-11-4-2-7/h1-6H,(H2,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCJAYLFLSRCSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CN=CC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2561505.png)

![1-[3-(2-Chloro-6-ethoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2561513.png)

![2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2561516.png)

![2-[benzyl(methyl)amino]-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2561520.png)

![5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2561521.png)